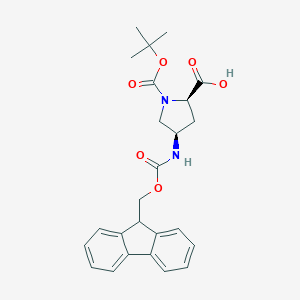
(2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2R,4R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its application in peptide synthesis and other advanced chemical processes due to its unique functional groups and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. The general synthetic route includes:
Protection of the amino group: : The amino group of the starting amino acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
Coupling reaction: : The protected amino acid is then coupled with a suitable carboxylic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Deprotection: : The Fmoc protecting group is removed using a base such as piperidine or diethylamine .
Final steps: : Further reactions may be required to introduce additional functional groups or to purify the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The use of continuous flow chemistry and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , is common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The Fmoc group can be substituted with other protecting groups or functional moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Various reagents such as piperidine for deprotection or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: : Amine oxides
Reduction: : Alcohols
Substitution: : Various derivatives depending on the substituent used
Scientific Research Applications
This compound finds applications in several fields:
Peptide Synthesis: : It is widely used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting peptide-based receptors.
Material Science: : Its unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in peptide synthesis, the Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:
N-Fmoc-protected amino acids: : These share the Fmoc protecting group but may differ in their amino acid backbone.
Other Fmoc-protected derivatives: : Variants with different amino acids or additional functional groups.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
IUPAC Name |
(2R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-QVKFZJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938802 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018332-24-5, 176486-63-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018332-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)

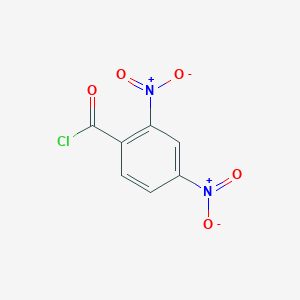
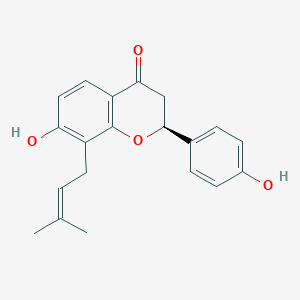
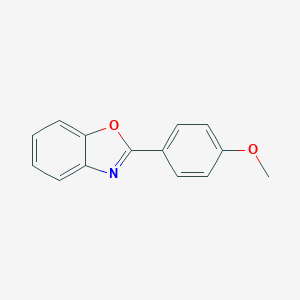

![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
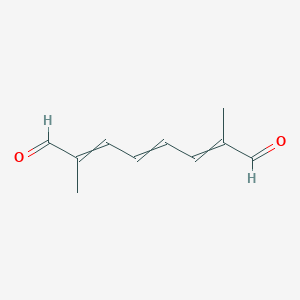
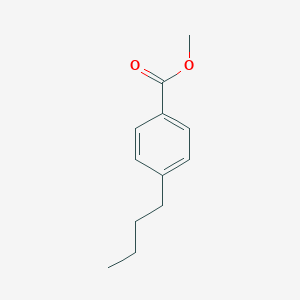
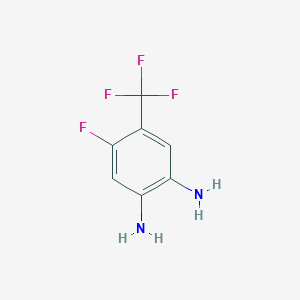

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
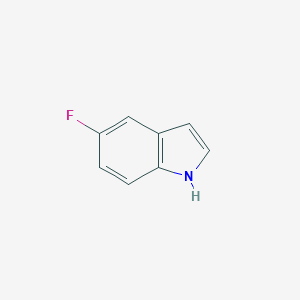
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)
